molecular formula C22H22N4O5 B1667215 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione CAS No. 452296-83-2

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

Cat. No. B1667215
Key on ui cas rn: 452296-83-2
M. Wt: 422.4 g/mol
InChI Key: DBPMWRYLTBNCCE-UHFFFAOYSA-N
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Patent
US06900323B2

Procedure details

Compound 5ao, N-(benzoyl)-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]-piperazine was prepared by the same method used to prepare compound 5a but the starting material was Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate. The compound was purified by silica gel chromatography using EtOAc as the eluting solvent to give a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][N:12](C(=O)C(C2C3C(=NC=CC=3)NC=2)=O)[C@H:11](C)[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:29][O:30][C:31]1[CH:39]=[N:38][C:37]([O:40][CH3:41])=[C:36]2[C:32]=1[C:33]([C:42](=[O:46])[C:43]([O-:45])=O)=[CH:34][NH:35]2.[K+]>>[C:1]([N:9]1[CH2:14][CH2:13][N:12]([C:43](=[O:45])[C:42]([C:33]2[C:32]3[C:36](=[C:37]([O:40][CH3:41])[N:38]=[CH:39][C:31]=3[O:30][CH3:29])[NH:35][CH:34]=2)=[O:46])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C[C@H](N(CC1)C(C(=O)C1=CNC2=NC=CC=C12)=O)C
Step Two
Name
Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(=CNC2=C(N=C1)OC)C(C(=O)[O-])=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C(C(=O)C1=CNC2=C(N=CC(=C12)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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